molecular formula C7H11Cl2N3 B3021636 2-(Pyridin-3-yl)ethanimidamide CAS No. 474310-74-2

2-(Pyridin-3-yl)ethanimidamide

Cat. No.: B3021636
CAS No.: 474310-74-2
M. Wt: 208.09
InChI Key: SFJVWKVJUXUMMC-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)ethanimidamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyridine ring attached to an ethanimidamide group, making it a valuable scaffold in medicinal chemistry and other fields.

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and evaluated for their biological activities . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . This suggests that these compounds may have diverse molecular and cellular effects.

Action Environment

It is known that n-(pyridin-2-yl)amides were formed in toluene , suggesting that the solvent environment may play a role in the synthesis of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)ethanimidamide can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(Pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of heterogeneous Lewis acid catalysis in the presence of aluminum oxide (Al2O3) and subsequent transformation into the desired product under ambient conditions is one such method . This approach ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-ethanamine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)ethanimidamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)ethanimidamide is unique due to its specific ethanimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-pyridin-3-ylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)4-6-2-1-3-10-5-6/h1-3,5H,4H2,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXUROAABBBUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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